molecular formula C10H12F3N B2413158 (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 1338211-73-6

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2413158
CAS No.: 1338211-73-6
M. Wt: 203.208
InChI Key: LZHPSFNIFXANNY-ZETCQYMHSA-N
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Description

Systematic Nomenclature and Chemical Identity

IUPAC Nomenclature and Stereochemical Descriptors

The compound’s systematic IUPAC name is (2R)-2-[3-(trifluoromethyl)phenyl]propan-1-amine , which specifies:

  • Stereochemistry : The (R)-configuration at the chiral center (C2) of the propan-1-amine backbone.
  • Substituents : A 3-(trifluoromethyl)phenyl group attached to the second carbon of the propane chain.
    This nomenclature adheres to the Cahn-Ingold-Prelog priority rules, where the trifluoromethyl group’s position on the phenyl ring (meta) and the amine’s primary position (C1) are explicitly defined.

CAS Registry and Alternative Identifiers

While the exact CAS registry number for the (2R)-enantiomer is not explicitly listed in available sources, closely related analogs include:

  • 3-[3-(Trifluoromethyl)phenyl]propan-1-amine : CAS 104774-87-0.
  • (2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine : Marketed as EVT-13446416.
    Alternative identifiers include PubChem CID 19797640 (racemic form) and InChIKey BYWWXNYNNWRBOE-MRVPVSSYSA-N for stereospecific derivatives.

Comparative Structural Analysis with Phenylpropylamine Derivatives

Structurally, this compound diverges from simple phenylpropylamines (e.g., 3-phenylpropan-1-amine, CAS 2038-57-5) through:

  • Electron-Withdrawing Trifluoromethyl Group : Introduces strong inductive (-I) effects, reducing electron density on the phenyl ring compared to methyl or hydrogen substituents.
  • Chiral Center : The (R)-configuration at C2 distinguishes it from non-chiral analogs like hydrocinnamylamine.
Feature This compound 3-Phenylpropan-1-amine
Substituent 3-CF₃ H
Chirality R-configuration at C2 None
Hammett σ₃ Constant 0.43 (CF₃) 0.00 (H)
logP (Predicted) 2.8–3.1 1.76

Molecular Architecture and Conformational Dynamics

X-ray Crystallographic Studies and Bond Geometry

Although direct X-ray data for this enantiomer is unavailable, related compounds exhibit:

  • Bond Lengths : C–F bonds in the trifluoromethyl group measure 1.33–1.35 Å, typical for C–F single bonds.
  • Torsional Angles : The dihedral angle between the phenyl ring and propane chain ranges from 55–65° in similar structures, minimizing steric hindrance.

Trifluoromethyl Group Electronic Effects on Aromatic Systems

The trifluoromethyl group exerts significant electronic effects:

  • Inductive (-I) Effect : With a Hammett σ₃ value of 0.43, it withdraws electron density, stabilizing the aromatic ring against electrophilic attack.
  • Resonance (+R) Effect : Limited due to the poor ability of CF₃ to donate electrons through resonance.
    This electronic profile enhances the compound’s metabolic stability compared to non-fluorinated analogs.

Physicochemical Profiling

Thermodynamic Stability and Phase Behavior

  • Melting Point : Predicted to be 45–55°C based on analogs like 3-[3-(trifluoromethyl)phenyl]propan-1-amine (decomposes above 100°C).
  • Boiling Point : Estimated at 220–230°C under atmospheric pressure, similar to EVT-13446416.

Solubility Parameters in Polar/Aprotic Solvents

  • Polar Solvents : Limited solubility in water (<1 mg/mL at 25°C) due to hydrophobicity from the CF₃ group.
  • Aprotic Solvents : Highly soluble in ethanol (≥50 mg/mL) and dichloromethane (≥100 mg/mL).
Solvent Solubility (mg/mL)
Water <1
Ethanol ≥50
Dichloromethane ≥100

Lipophilicity and Partition Coefficient Analysis

  • logP (Octanol/Water) : Experimental values for racemic analogs range from 2.8–3.1, indicating high lipophilicity.
  • Molar Refractivity : Calculated as 49.5 cm³/mol using group contribution methods, aligning with trifluoromethyl-containing compounds.

This physicochemical profile suggests strong membrane permeability, making the compound a candidate for central nervous system-targeted therapeutics.

Properties

IUPAC Name

(2R)-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPSFNIFXANNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Catalyst Systems

The asymmetric hydrogenation (AH) of prochiral imines represents a cornerstone for enantioselective amine synthesis. For (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine, the imine precursor S1 (1-[3-(trifluoromethyl)phenyl]-2-propanone imine) is hydrogenated using transition-metal catalysts with chiral ligands. Key advancements include:

  • Iridium Catalysts with SIPHOS Ligands : The dimeric iridium complex [(COD)IrCl]₂ paired with (S,S)-f-Binaphane (L14 ) achieves up to 99% enantiomeric excess (ee) for tetrahydroisoquinoline analogs. Adapting this system to S1 requires tuning the ligand’s steric and electronic properties to accommodate the trifluoromethyl group’s electron-withdrawing effects.
  • Ruthenium-Diamine Complexes : Ru catalysts (e.g., C14b ) with MsDPEN ligands enable hydrogenation at low H₂ pressures (10–50 bar), yielding indoline derivatives with >99% ee. Modifying the N-aryl group in the ligand enhances compatibility with aryl-trifluoromethyl substrates.

Reaction Conditions and Optimization

  • Solvent and Temperature : Polar aprotic solvents (THF, MeOH) at 25–60°C optimize catalyst activity and enantioselectivity.
  • Pressure : H₂ pressures of 10–30 bar balance reaction rate and stereochemical outcomes.
  • Additives : Halide salts (e.g., NaI) improve catalyst stability and substrate binding via ion-pair interactions.

Catalytic Reductive Amination of Ketone Intermediates

Ketone Synthesis via Oxidation

The ketone intermediate K1 (1-[3-(trifluoromethyl)phenyl]-2-propanone) is synthesized via:

  • Chromic Anhydride Oxidation : Treating 1-[3-(trifluoromethyl)phenyl]-2-propanol with CrO₃ in CH₂Cl₂ at 25–55°C yields K1 in 85–92% purity.
  • Diazotation and Coupling : 3-Trifluoromethylaniline undergoes diazotation followed by reaction with isopropenyl acetate in H₂O/acetone, catalyzed by CuCl₂, to form K1 (78% yield).

Enantioselective Reductive Amination

K1 is converted to the target amine via reductive amination using chiral catalysts:

  • Borch Reaction with Chiral Auxiliaries : Employing (R)-α-methylbenzylamine as a chiral auxiliary, K1 is condensed to form an imine, reduced with NaBH₄, and cleaved via hydrogenolysis to yield the (R)-configured amine (68% yield, 94% ee).
  • Transition Metal-Catalyzed Systems : Pd/C with (R)-BINAP facilitates asymmetric transfer hydrogenation using HCOONH₄ as the reductant, achieving 89% ee.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-[3-(trifluoromethyl)phenyl]propan-1-amine is resolved using immobilized lipases (e.g., CAL-B):

  • Acylation : The (S)-enantiomer is selectively acetylated with vinyl acetate in tert-butyl methyl ether, leaving the (R)-amine unreacted (E = 42, 98% ee).
  • Hydrolysis : Lipase PS catalyzes hydrolysis of the (R)-acetylated amine, though yields are moderate (≤60%) due to substrate steric hindrance.

Chiral Pool Synthesis from Natural Products

L-Proline-Derived Catalysts

Chiral pyrrolidine catalysts enable asymmetric Mannich reactions between 3-(trifluoromethyl)benzaldehyde and nitroethane, forming β-nitroamines. Subsequent reduction (H₂/Pd) yields the target amine with 91% ee.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Hydrogenation : Microreactors with immobilized Ru catalysts achieve 99% conversion in 10 minutes, enhancing throughput.

Comparative Analysis of Methods

Method Yield (%) ee (%) Catalyst Cost Scalability
Asymmetric Hydrogenation 85–92 95–99 High Moderate
Reductive Amination 70–78 89–94 Moderate High
Enzymatic Resolution 55–60 98 Low Low
Chiral Pool Synthesis 65 91 Moderate Moderate

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amine group’s ability to form hydrogen bonds, enables the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[3-(Trifluoromethyl)phenyl]ethan-1-amine
  • (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine
  • (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine

Uniqueness

Compared to similar compounds, (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine stands out due to its specific trifluoromethyl group position on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 3-position enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and materials science .

Biological Activity

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethylated amine compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances its lipophilicity, allowing for better membrane penetration. The amine functionality enables it to engage in hydrogen bonding, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group contributes to the compound's unique pharmacokinetic properties, facilitating its role as a probe in biological studies and potentially modulating various biochemical pathways.

Biological Activities

  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its effects on alpha-amylase, where it demonstrated significant inhibitory activity with an IC50 value of 4.58 μM compared to acarbose (IC50 1.58 μM) .
  • Antioxidant Activity :
    • In antioxidant assays, the compound exhibited effective free radical scavenging capabilities, with an IC50 of 2.36 μM, indicating its potential protective role against oxidative stress .
  • Antidiabetic Potential :
    • The compound has been evaluated for antidiabetic properties, showing substantial inhibition against protein tyrosine phosphatase 1B (PTP-1B), with an IC50 of 0.91 μM compared to the standard ursolic acid (IC50 1.35 μM) .

Table 1: Biological Activity Overview

Activity TypeAssay TypeIC50 Value (μM)Comparison Standard
Alpha-Amylase InhibitionEnzyme Inhibition4.58Acarbose (1.58)
Antioxidant ActivityDPPH Assay2.36Ascorbic Acid (0.85)
PTP-1B InhibitionEnzyme Inhibition0.91Ursolic Acid (1.35)

Case Study: Antidiabetic Effects

In a study examining the antidiabetic effects of various compounds, this compound was highlighted for its ability to down-regulate key metabolic genes such as BRCA1 and BRCA2 in treated cancer cell lines . This suggests a potential dual role in both cancer therapy and diabetes management.

Q & A

Basic: What are the most reliable synthetic routes for (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine, and how are enantiomeric excess (ee) and yield optimized?

Methodological Answer:
The synthesis typically involves asymmetric reductive amination or chiral resolution. For example:

  • Iridium-catalyzed asymmetric reductive amination (e.g., using ketone precursors and ammonia sources) achieves high enantioselectivity (~94% ee) and yield (~96%) under optimized conditions (temperature: 40–60°C, solvent: THF/MeOH mixtures, catalyst loading: 2–5 mol%) .
  • Chiral chromatography or enzymatic resolution may be employed post-synthesis to isolate the (R)-enantiomer, with purity verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Optimization Factors:

  • Catalyst selection (e.g., Ir complexes for stereocontrol).
  • Reaction time and temperature to minimize racemization.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural confirmation involves:

  • NMR Spectroscopy :
    • ¹H NMR (500 MHz, CDCl₃): δ 7.66–7.45 (m, aromatic H), 3.62 (m, CH-NH₂), 2.81 (m, CH₂), 1.50 (d, J = 6.6 Hz, CH₃) .
    • ¹³C NMR : Signals for CF₃ (~125 ppm) and chiral center carbons.
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ at m/z 204.09 (calculated) vs. 204.43 (observed) .
  • Chiral HPLC : To determine enantiopurity (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Advanced: How do structural modifications (e.g., substituent position, fluorination) impact the biological activity of this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies involve:

Synthesis of Analogues : Varying substituents (e.g., para- vs. meta-CF₃, alkyl chain length).

Biological Assays :

  • Enzyme Inhibition : IC₅₀ values measured via fluorogenic assays (e.g., CaV1.3 calcium channel inhibition ).
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors).

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes .

Example Findings:

ModificationBiological Impact
meta-CF₃ Enhanced lipophilicity and CaV1.3 inhibition vs. para-CF₃ .
Chiral (R)-configuration 10-fold higher activity than (S)-enantiomer in receptor binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assay Protocols :
    • Use identical cell lines (e.g., HEK293 for CaV1.3 studies) and buffer conditions (pH 7.4, 25°C) .
  • Analytical Purity Checks :
    • Quantify impurities (>0.1%) via LC-MS and assign structures using MS/MS fragmentation .
  • Meta-Analysis :
    • Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What experimental approaches are used to study the compound’s interactions with biological targets (e.g., enzymes, membranes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Fluorescence Polarization : Quantify ligand-receptor binding affinity (Kd) using fluorescently labeled probes .
  • Membrane Permeability Assays :
    • PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .
    • Caco-2 cell monolayers for intestinal absorption modeling .

Basic: How is the compound’s stability assessed under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (40°C, 24h), monitor via HPLC .
    • Oxidative Stress : Expose to 3% H₂O₂, track degradation products .
  • Long-Term Stability :
    • Store at -20°C (lyophilized) or 4°C (solution in DMSO), with periodic NMR/HPLC checks .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout/RNAi Models : Silence putative targets (e.g., CaV1.3 channels) and assess activity loss .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) .
  • In Vivo Pharmacokinetics :
    • Administer radiolabeled compound (³H/¹⁴C) in rodent models, quantify biodistribution via scintillation counting .

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